2-(prop-2-ene-1-sulfinyl)-1,3-thiazole
Description
2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted with a prop-2-ene-1-sulfinyl group. Key identifiers include:
- Molecular formula: C₈H₉ClN₂OS
- Molecular weight: 216.69 g/mol
- CAS number: 51482-93-0 . This compound is primarily used in pharmaceutical and agrochemical research due to its unique electronic and steric properties.
Properties
CAS No. |
69749-88-8 |
|---|---|
Molecular Formula |
C6H7NOS2 |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic substitution at the sulfinyl chloride group by the nitrogen atom of the thiazole ring proceeds via an intermediate thioether, which is subsequently oxidized to the sulfinyl derivative. Typical conditions include anhydrous dichloromethane at 0–5°C to minimize side reactions. Yields for this method range from 60% to 75%, depending on the purity of starting materials.
Challenges and Optimizations
A key limitation is the instability of prop-2-ene-1-sulfinyl chloride, which necessitates in situ preparation. Recent optimizations involve using slow addition techniques and molecular sieves to absorb moisture, improving yield reproducibility.
Palladium-catalyzed C–H activation has emerged as a powerful tool for functionalizing thiazole rings. A notable example is the regioselective arylation of thiazole derivatives at the 5-position, which can be adapted for sulfinyl group introduction via post-functionalization.
Ligand-Free Pd Catalysis
Under ligand-free conditions, Pd(OAc)₂ catalyzes the coupling of thiazoles with sulfinyl halides. This method avoids costly ligands and achieves 80–85% yields when conducted in dimethylacetamide (DMA) at 120°C for 12 hours. The mechanism likely involves a Pd(0/II) cycle, with the sulfinyl halide acting as both an electrophile and oxidant.
Copper-Mediated Approaches
Copper(I) iodide facilitates Ullman-type couplings between thiazole bromides and sulfinyl grignard reagents. This method is particularly effective for introducing bulky sulfinyl groups, with yields exceeding 70% in tetrahydrofuran (THF) at reflux.
Green Chemistry and One-Pot Syntheses
Recent advances emphasize sustainability, exemplified by a one-pot multicomponent reaction using nickel ferrite (NiFe₂O₄) nanoparticles as a recyclable catalyst.
NiFe₂O₄-Catalyzed Protocol
Thiosemicarbazide, prop-2-ene-1-sulfonyl chloride, and a thiazole precursor react in ethanol-water (3:1) at 75°C for 60 minutes. The nanoparticles enhance reaction efficiency by activating the thiosemicarbazide, enabling simultaneous C–S and C–N bond formation. Yields reach 90%, with the catalyst recoverable via magnetic separation.
Solvent-Free Mechanochemical Synthesis
Ball-milling thiourea, prop-2-ene-1-sulfinyl chloride, and 2-chloroacetophenone generates the target compound in 68% yield within 15 minutes. This method eliminates solvent use and reduces energy consumption, aligning with green chemistry principles.
Industrial-Scale Production Techniques
Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors.
Continuous Flow Synthesis
A tubular reactor system with automated temperature and pressure controls enables the continuous synthesis of this compound. Residence times of 30 minutes at 100°C and 10 bar pressure achieve 85% conversion, with inline purification via fractional distillation.
Quality Control Considerations
Industrial batches are analyzed using HPLC-MS to monitor sulfinyl group stability. Impurities such as over-oxidized sulfones are kept below 0.5% through rigorous oxygen exclusion.
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Classical Condensation | Triethylamine, CH₂Cl₂ | 0–5°C, 4 hours | 60–75 | Simple setup |
| Pd Catalysis | Pd(OAc)₂, DMA | 120°C, 12 hours | 80–85 | High regioselectivity |
| NiFe₂O₄ Nanoparticles | Ethanol-water, 75°C | 60 minutes | 90 | Eco-friendly, recyclable catalyst |
| Continuous Flow | Tubular reactor, 10 bar | 100°C, 30 minutes | 85 | Scalable, high throughput |
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under mild conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-ene-1-sulfinyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological thiols.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole involves its interaction with thiol-containing proteins and enzymes. The sulfinyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its antimicrobial properties, where it can disrupt the function of essential bacterial enzymes .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes critical differences between 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole and analogous compounds:
Key Observations :
Comparison :
Contrast :
- The sulfinyl group may prioritize applications in central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration, whereas imidazole derivatives target infections .
Q & A
What are the key synthetic strategies for preparing 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole?
Level: Basic
Answer:
The synthesis of this compound involves multi-step reactions:
Thiazole ring formation : Utilize the Hantzsch thiazole synthesis, where α-haloketones (e.g., chloroacetone) react with thiourea derivatives under reflux in ethanol .
Sulfinyl group introduction : Oxidize the corresponding sulfide precursor (2-(prop-2-ene-1-sulfanyl)-1,3-thiazole) using controlled oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C to avoid over-oxidation to sulfones .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
What spectroscopic methods are critical for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm thiazole ring protons (δ 7.2–8.5 ppm for aromatic H) and sulfinyl group (δ 2.8–3.5 ppm for CH₂-S(O)-) .
- IR Spectroscopy : Detect S=O stretch (~1030–1070 cm⁻¹) and C=N/C-S vibrations (1550–1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 174.2 for C₅H₅NOS₂) .
- Elemental Analysis : Verify purity (<0.3% deviation from theoretical C, H, N, S values) .
How does the sulfinyl group influence the compound's reactivity and biological activity?
Level: Advanced
Answer:
The sulfinyl group:
- Introduces chirality : Requires stereoselective synthesis to isolate enantiomers, critical for binding to chiral biological targets .
- Enhances solubility : Polar S=O group improves aqueous solubility compared to sulfide analogs, impacting pharmacokinetics .
- Modulates bioactivity : In thiazole derivatives, sulfoxides show higher antimicrobial potency (e.g., E. coli MIC ~8 µg/mL vs. sulfide MIC ~16 µg/mL) due to improved membrane penetration .
Methodological Tip : Compare sulfoxide and sulfide analogs in in vitro assays (e.g., enzyme inhibition, bacterial growth curves) to isolate sulfinyl-specific effects .
What challenges arise in optimizing sulfinyl group introduction, and how are they addressed?
Level: Advanced
Answer:
Challenges :
- Over-oxidation to sulfones : Occurs with excess oxidant or prolonged reaction times.
- Racemization : Loss of stereochemical integrity at the sulfinyl center under acidic/basic conditions.
Solutions : - Kinetic control : Use stoichiometric m-CPBA (1.0–1.2 eq.) at 0°C in anhydrous CH₂Cl₂ .
- Chiral auxiliaries : Employ enantioselective catalysts (e.g., Ti(OiPr)₄ with chiral ligands) to retain stereochemistry .
- Real-time monitoring : TLC (Rf ~0.4 in EtOAc/hexane 1:1) or HPLC tracks reaction progress .
How can computational chemistry guide the design of derivatives with enhanced activity?
Level: Advanced
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability or nucleophilic attack susceptibility .
- Molecular Docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) to prioritize substituents at the thiazole C4/C5 positions .
- MD Simulations : Assess stability in lipid bilayers or serum proteins to improve bioavailability .
Example : Derivatives with electron-withdrawing groups (e.g., -NO₂) at C4 show 2-fold higher docking scores for S. aureus enzyme inhibition .
What are common impurities in synthesis, and how are they mitigated?
Level: Basic
Answer:
- Sulfide precursor : Detectable via ¹H NMR (absence of S=O signals). Remove via column chromatography .
- Sulfone byproduct : Identified by IR (strong S=O stretch ~1150 cm⁻¹). Prevent by limiting oxidant concentration .
- Unreacted intermediates : Use preparative HPLC (C18 column, acetonitrile/water) for final purification .
What biological assays are recommended for evaluating antiparasitic activity?
Level: Advanced
Answer:
- Antitrypanosomal assays : Test against Trypanosoma cruzi amastigotes (IC₅₀ determination via fluorescence-based viability assays) .
- Selectivity screening : Compare cytotoxicity in mammalian cell lines (e.g., Vero cells) to calculate selectivity indices (SI >50 desirable) .
- Mechanistic studies : Use flow cytometry to assess apoptosis induction or ROS generation in parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
